2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid
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Overview
Description
2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid is a phenanthrene derivative known for its unique chemical structure and potential biological activities This compound is characterized by the presence of two hydroxyl groups, two methoxy groups, and a carboxylic acid group attached to the phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenanthrene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 5 positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Methoxy groups are introduced at the 6 and 7 positions using methylating agents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 4 position through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenanthrenequinones.
Reduction: Formation of dihydroxyphenanthrene derivatives.
Substitution: Formation of various substituted phenanthrene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the NF-κB/COX-2 signaling pathway, reducing the production of pro-inflammatory cytokines
Comparison with Similar Compounds
2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid can be compared with other phenanthrene derivatives such as:
6,7-Dihydroxy-2,4-dimethoxyphenanthrene: Similar structure but different substitution pattern, leading to distinct biological activities.
2,7-Dihydroxy-4,6-dimethoxyphenanthrene: Another phenanthrene derivative with different hydroxyl and methoxy group positions, affecting its chemical reactivity and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Properties
CAS No. |
158848-26-1 |
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Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,5-dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C17H14O6/c1-22-12-6-9-4-3-8-5-10(18)7-11(17(20)21)13(8)14(9)15(19)16(12)23-2/h3-7,18-19H,1-2H3,(H,20,21) |
InChI Key |
NIBUFVBDSYMAKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC3=CC(=CC(=C32)C(=O)O)O)O)OC |
Origin of Product |
United States |
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